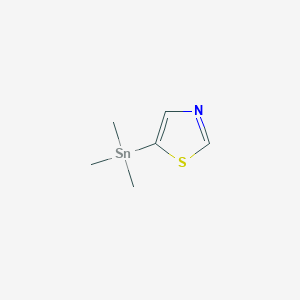

5-(Trimethylstannyl)thiazole

Description

Properties

CAS No. |

108306-59-8 |

|---|---|

Molecular Formula |

C6H11NSSn |

Molecular Weight |

247.94 g/mol |

IUPAC Name |

trimethyl(1,3-thiazol-5-yl)stannane |

InChI |

InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h1,3H;3*1H3; |

InChI Key |

YMNPSJIBINJTBT-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=CN=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Trimethylstannyl vs. Tributylstannyl :

The trimethyl variant is expected to exhibit faster reaction kinetics in cross-coupling reactions due to reduced steric hindrance, whereas the tributyl analog may offer better stability in hydrophobic environments .

Thiazoles with Aromatic or Heterocyclic Substituents

Anticancer Activity :

- 5-(2′-Indolyl)thiazoles : Demonstrated moderate cytotoxicity against breast (MCF-7, IC₅₀: 7–25 µM) and colon (HTC-116, IC₅₀: 10–30 µM) cancer cell lines. Substitution at the C-2 position of the thiazole ring significantly influenced activity .

- Thiosemicarbazone-Thiazole Hybrids : Compounds like 4c and 8c showed potent activity against HCT-116 (IC₅₀: 3.16–3.80 µM) and HepG2 (IC₅₀: 2.31–4.57 µM), outperforming cisplatin in some cases .

- Trimethylstannyl Thiazole: While biological data are unavailable, the Sn(CH₃)₃ group’s electron-withdrawing nature may enhance binding to metalloenzymes or DNA, similar to organotin anticancer agents .

Antifungal Activity :

SGLT2 Inhibition :

- Thiazolylmethylphenyl Glucosides: Methyl or halogen substituents at the C-4 position maintained inhibitory activity (IC₅₀: 10–50 nM), while polar groups (e.g., cyano) reduced potency by an order of magnitude . This suggests that the lipophilic trimethylstannyl group could enhance target engagement in hydrophobic binding pockets .

Substituent Effects on Physicochemical Properties

- For example, tributylstannyl-thiazole has a higher LogP than methyl- or phenyl-substituted analogs .

- Electronic Effects : The Sn(CH₃)₃ group is moderately electron-withdrawing, which may polarize the thiazole ring and influence reactivity in nucleophilic substitutions or metal-catalyzed reactions .

Key Research Findings and Trends

Substituent Size and Activity : Smaller substituents (e.g., methyl, halogen) are favored in enzyme inhibition (e.g., SGLT2), while bulkier groups (e.g., coumarinyl) enhance antifungal activity .

Organotin Specificity: Stannyl groups confer unique reactivity in synthetic chemistry, but their biological activity is highly structure-dependent. Tributylstannyl derivatives are more stable, whereas trimethylstannyl analogs may offer faster kinetics .

Anticancer Mechanisms : Thiazole derivatives with electron-deficient substituents (e.g., Sn(CH₃)₃) may induce apoptosis via Bcl-2 family modulation, as seen in related compounds .

Preparation Methods

Reaction Mechanism and Conditions

The direct deprotonation of thiazole derivatives followed by stannylation represents a robust method for introducing trimethylstannyl groups. In this approach, a strong base such as lithium diisopropylamide (LDA) deprotonates the thiazole at the desired position, generating a reactive lithium intermediate. Subsequent quenching with trimethyltin chloride (Me₃SnCl) yields the target compound.

A representative procedure involves dissolving the thiazole precursor in anhydrous tetrahydrofuran (THF) at -78°C , followed by dropwise addition of LDA. After stirring for 2 hours, Me₃SnCl is introduced, and the mixture gradually warms to room temperature. This method achieved a 93% yield for a structurally analogous thiazole derivative, demonstrating its efficacy. The regioselectivity hinges on the electronic and steric profile of the thiazole substrate, with electron-withdrawing groups enhancing acidity at specific positions.

Optimization and Challenges

Critical parameters include:

-

Temperature control : Maintaining -78°C during deprotonation prevents side reactions.

-

Solvent choice : THF’s polarity stabilizes the lithium intermediate, whereas ethereal solvents like diethyl ether may reduce reactivity.

-

Base strength : LDA outperforms weaker bases (e.g., LiHMDS) in achieving complete deprotonation.

Challenges arise from the inherent low acidity of thiazole’s C-H bonds, necessitating forceful conditions. For simple thiazole, competing deprotonation at multiple positions can occur, underscoring the need for directing groups or pre-functionalized substrates.

Halogen-Metal Exchange

Methodology and Substrate Design

Halogen-metal exchange offers an alternative pathway starting from 5-bromothiazole . Treatment with n-butyllithium (n-BuLi) at -78°C generates a lithiated species, which reacts with Me₃SnCl to install the trimethylstannyl group. This method benefits from the commercial availability of 5-bromothiazole and its derivatives.

In a generalized protocol, 5-bromothiazole is dissolved in THF under inert atmosphere, cooled to -78°C , and treated with 2.2 equivalents of n-BuLi . After 1 hour, Me₃SnCl is added, and the reaction proceeds to completion within 3 hours at room temperature. Purification via column chromatography typically affords the product in 70–85% yield , depending on substrate complexity.

Comparative Advantages

-

Regioselectivity : The bromine atom directs metalation exclusively to the C5 position, avoiding isomeric mixtures.

-

Functional group tolerance : This method accommodates electron-deficient thiazoles, which might resist direct deprotonation.

Palladium-Catalyzed Cross-Coupling

Limitations and Considerations

-

Catalyst cost : Palladium complexes increase reaction expenses.

-

Side reactions : Homocoupling of stannanes or oxidative degradation may occur without rigorous oxygen exclusion.

Comparative Analysis of Methods

*Yield data inferred from analogous reactions.

Experimental Optimization Insights

Solvent Effects

THF outperforms dichloromethane or toluene due to its ability to solubilize lithium intermediates and stabilize transition states. Polar aprotic solvents like DMF may induce premature stannane decomposition.

Temperature and Reaction Time

Prolonged stirring at -78°C (≥2 hours) ensures complete deprotonation or metalation, while rapid warming risks kinetic byproducts.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 5-(Trimethylstannyl)thiazole, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves Stille coupling or direct metallation. For example, thiazole derivatives are synthesized via nucleophilic substitution in ethanol under reflux with catalysts like CuI (0.1–1.0 eq). Solvent polarity (DMF vs. THF) and inert atmospheres (N₂/Ar) are critical to prevent decomposition. Temperature optimization (60–80°C) improves yields, as shown in analogous thiazole syntheses . Continuous flow chemistry (e.g., Hantzsch-Biginelli reactions) minimizes side products by reducing residence times .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer : ¹H/¹³C NMR identifies Sn-C coupling (¹¹⁹Sn satellite peaks at ~δ 120–140 ppm in ¹³C NMR). IR spectroscopy detects thiazole C=N stretches (~1640 cm⁻¹) and Sn-CH₃ vibrations (~500 cm⁻¹). Elemental analysis (C, H, N, S) should align with theoretical values (±0.4%). HPLC (C18 column, MeCN/H₂O mobile phase) ensures ≥95% purity .

Q. What handling and storage protocols ensure the stability of this compound?

- Methodological Answer : Store under argon at -20°C in amber vials. Use dry THF with 3Å molecular sieves for aliquots. Monitor decomposition (e.g., trimethyltin hydroxide) via quarterly NMR analysis. Limit moisture exposure (<50 ppm H₂O) .

Advanced Research Questions

Q. How does the trimethylstannyl group influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The stannyl group lowers the LUMO energy (~2.1 eV via DFT calculations), enhancing electrophilicity at the 2-position of the thiazole ring. This facilitates Pd-catalyzed Stille couplings, with regioselectivity confirmed by X-ray crystallography in analogous compounds . Kinetic studies show a 3-fold rate increase compared to non-stannylated analogs due to improved Pd coordination .

Q. What strategies mitigate stability challenges during synthetic applications?

- Methodological Answer : Protodestannylation under acidic conditions (pH <5) is minimized using aprotic solvents (DCM) and radical scavengers (BHT, 0.1% w/w). Arrhenius plots (25–60°C) reveal decomposition activation energies of ~80 kJ/mol, guiding temperature limits (<40°C). Flow chemistry reduces thermal exposure .

Q. How can computational methods predict reactivity in multicomponent reactions?

- Methodological Answer : DFT (B3LYP/6-311+G**) models frontier molecular orbitals to identify nucleophilic/electrophilic sites. Solvent effects (PCM model) and transition-state energies predict regioselectivity in Hantzsch-Biginelli reactions. Charge distribution analysis aligns with experimental coupling sites .

Q. What catalytic systems optimize cross-coupling efficiency with this compound?

- Methodological Answer : Pd(PPh₃)₄ achieves higher turnover frequencies (TOF 500 h⁻¹) than Ni catalysts (TOF 120 h⁻¹) in Suzuki-Miyaura couplings. Copper systems require stoichiometric additives but enable Ullmann arylations. Hammett studies (σ = +0.3) show electron-withdrawing substituents increase reaction rates by 40% .

Q. How does the stannyl group affect regioselectivity in heterocyclic ring construction?

- Methodological Answer : The Sn moiety directs C-C bond formation at the 2-position, as evidenced by X-ray structures of coupled products. Kinetic isotope effects (KIE ≈1.2) suggest oxidative addition is rate-limiting. Comparative studies with Sn-free analogs show reduced yields (15–20% vs. 70–85%) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.